N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide
Description
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-26-17-8-9-19-18(11-17)24-21(27-19)15-6-4-14(5-7-15)12-23-20(25)16-3-2-10-22-13-16/h2-11,13H,12H2,1H3,(H,23,25) |
InChI Key |
PMXHEPNNOOEMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Methoxy-1,3-benzoxazole Core
- The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives with appropriate carboxylic acid derivatives or their equivalents.
- For the 5-methoxy substitution, 5-methoxy-2-aminophenol is used as the starting material.
- Cyclization can be achieved under dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus oxychloride, or via microwave-assisted synthesis to improve yield and reduce reaction time.
- Alternative methods include oxidative cyclization using iodine or other oxidants in the presence of base.
Formation of the Benzyl Linkage
- The benzyl group linking the benzoxazole to the nicotinamide is introduced via a nucleophilic substitution or reductive amination.
- A common approach is to use 4-(chloromethyl)benzyl or 4-(bromomethyl)benzyl derivatives as electrophiles.
- The benzoxazole nitrogen or an amine functional group on the benzoxazole intermediate can be alkylated with these benzyl halides under basic conditions (e.g., potassium carbonate in acetonitrile or DMF).
- Alternatively, reductive amination can be performed between 4-formylbenzyl derivatives and the amine group on the benzoxazole, followed by reduction with sodium cyanoborohydride.
Amide Bond Formation with Nicotinamide
- The final step involves coupling the benzylated benzoxazole intermediate with nicotinic acid or nicotinamide derivatives to form the amide bond.
- Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU are employed.
- The reaction is generally carried out in anhydrous solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
- Bases such as triethylamine or N-methylmorpholine are added to scavenge the generated acids.
- Purification is typically achieved by column chromatography or recrystallization.
Alternative Synthetic Routes
- Some literature suggests a convergent synthesis approach where the benzyl-nicotinamide intermediate is prepared first, followed by coupling with the benzoxazole moiety.
- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination may be adapted if suitable halogenated intermediates are available, especially for constructing the benzyl linkage.
- Microwave-assisted synthesis and flow chemistry have been explored to improve reaction efficiency and scalability.
Representative Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzoxazole ring formation | 5-Methoxy-2-aminophenol, carboxylic acid derivative, PPA, 120°C, 4 h | 70-85 | Cyclization under dehydrating conditions |
| 2 | Benzylation | Benzoxazole intermediate, 4-(bromomethyl)benzene, K2CO3, acetonitrile, reflux, 12 h | 65-80 | N-alkylation of benzoxazole nitrogen |
| 3 | Amide coupling | Benzylated intermediate, nicotinic acid, EDC, HOBt, triethylamine, DMF, rt, 16 h | 75-90 | Efficient amide bond formation |
Research Findings and Optimization
- Studies on related benzoxazole-nicotinamide derivatives indicate that the methoxy substitution at position 5 of benzoxazole enhances biological activity, possibly by improving binding affinity and solubility.
- Optimizing the benzylation step by using milder bases or phase-transfer catalysts can reduce side reactions such as over-alkylation.
- Amide coupling efficiency is improved by using additives like hydroxybenzotriazole (HOBt) to suppress racemization and side reactions.
- Purity and yield are affected by solvent choice and reaction temperature; DMF and dichloromethane are preferred solvents for coupling steps.
- Analytical techniques such as NMR, LC-MS, and HPLC are used to confirm structure and purity.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 5-Methoxy-2-aminophenol, 4-(bromomethyl)benzene, nicotinic acid or nicotinamide |
| Key Reactions | Cyclization, N-alkylation (benzylation), amide bond formation |
| Common Reagents | Polyphosphoric acid, potassium carbonate, EDC, HOBt, triethylamine |
| Solvents | Acetonitrile, DMF, dichloromethane |
| Typical Yields | 65-90% per step |
| Purification | Column chromatography, recrystallization |
| Analytical Confirmation | NMR (1H, 13C), LC-MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Benzyl chloride, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzoxazole derivatives.
Industry: Utilized in the development of new materials, such as polymers and optical brighteners.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nicotinamide moiety can inhibit enzymes involved in cellular metabolism, further contributing to its bioactivity .
Comparison with Similar Compounds
2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide (CAS: 903434-46-8)
- Structure : Features a benzoxazole ring with a methyl group at the 5-position and chloro substituents on both the benzoxazole-linked phenyl ring and the nicotinamide pyridine ring.
- Molecular Formula : C20H13Cl2N3O2 (vs. C21H17N3O3 for the target compound).
- Key Differences: Substituents: Chloro groups increase lipophilicity and steric bulk compared to the methoxy group in the target compound.
- Synthetic Route : Similar to methods described for benzoxazole derivatives, involving condensation of substituted benzaldehydes with hydrazides or amines .
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives
- Structure : Benzimidazole core (two nitrogen atoms) instead of benzoxazole, with a methyl group at the 5-position and a benzohydrazide linker.
- Key Differences :
- Heteroatoms : Benzimidazole’s dual nitrogen atoms enhance basicity and metal-chelating capacity compared to benzoxazole’s oxygen-nitrogen system.
- Biological Activity : Benzimidazole derivatives are often associated with antiviral and antiparasitic activity, whereas benzoxazole-nicotinamide hybrids may target kinase or metabolic enzymes .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 2-Chloro-N-[4-chloro-3-(5-methyl-benzoxazol-2-yl)phenyl]nicotinamide | Benzimidazole Derivatives |
|---|---|---|---|
| Molecular Weight | 375.38 g/mol | 406.25 g/mol | ~350–400 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) | ~2.0–3.5 |
| Solubility | Moderate (methoxy enhances H2O solubility) | Low (chloro groups reduce aqueous solubility) | Variable (depends on substituents) |
| Target Affinity | Hypothesized kinase inhibition | Potential protease or receptor antagonism | Antiviral, antiparasitic |
Biological Activity
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and structure. The compound consists of a benzyl group linked to a nicotinamide moiety, with a methoxy-substituted benzoxazole ring. This structure is believed to contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer progression. For instance, it could modulate pathways such as NF-kB or MAPK, which are crucial in cellular responses to stress and inflammation.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Study 1 | Anti-inflammatory | Reduced cytokine levels in vitro |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines |
| Study 3 | Antioxidant | Scavenged free radicals effectively |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound compared to controls. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 2: Anticancer Activity
In vitro experiments assessed the anticancer effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating substantial efficacy against breast and colon cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity.
Q & A
Q. What are the recommended synthetic routes for N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the preparation of the 5-methoxy-1,3-benzoxazole core, followed by coupling with a benzyl-nicotinamide derivative. Key steps include:
- Benzoxazole formation : Cyclization of 2-amino-4-methoxyphenol with a carbonyl source under acidic conditions .
- Benzyl-nicotinamide coupling : Amide bond formation via activated intermediates (e.g., using EDCI/HOBt or MsCl-mediated reactions) .
Optimization strategies: - Temperature control : Lower reaction temperatures (0–5°C) minimize side reactions during coupling .
- Catalyst screening : Use of N-methylimidazole (NMI) with MsCl improves activation efficiency .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : and NMR to verify substituent positions and amide bond formation (e.g., benzoxazole protons at δ 6.8–7.2 ppm; nicotinamide carbonyl at ~168 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for : 360.1348) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, critical for validating stereochemistry .
Advanced Research Questions
Q. How does the benzoxazole moiety influence the compound’s interaction with biological targets, and what structural analogs show divergent activity?
The 5-methoxy-1,3-benzoxazole group enhances binding to enzymes like tyrosine kinases or viral polymerases due to:
- Electron-rich aromatic system : Facilitates π-π stacking with protein active sites .
- Methoxy group : Improves solubility and modulates steric hindrance .
Comparative studies with analogs: - Chloro-substituted benzoxazole : Increased antiviral activity but reduced metabolic stability .
- Benzothiazole analogs : Lower affinity for kinases but higher selectivity for bacterial targets .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response profiling : Validate IC values across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
- Binding mode analysis : Molecular docking (AutoDock Vina) or crystallography to confirm target engagement .
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways that may skew activity .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- QSAR modeling : Correlate substituent electronegativity or lipophilicity (clogP) with bioavailability .
- ADMET prediction : Tools like SwissADME to optimize parameters (e.g., reducing CYP3A4 inhibition by replacing methyl groups with halogens) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for modified benzoxazole or nicotinamide moieties .
Methodological Considerations
Q. What protocols are recommended for crystallizing this compound, and how do solvent choices impact lattice formation?
Q. How should researchers address discrepancies in enzymatic vs. cellular assay results for this compound?
- Membrane permeability testing : Use Caco-2 cell monolayers to assess passive diffusion/efflux .
- Proteomics profiling : Identify intracellular protein binding partners via pull-down assays with a biotinylated derivative .
- Redox potential adjustment : Include antioxidants (e.g., ascorbate) in cell assays to mitigate oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
